
(4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone, commonly known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is a neurotransmitter that plays a crucial role in regulating brain activity. The inhibition of GABA aminotransferase by CPP-115 results in increased GABA levels in the brain, which can have various physiological and biochemical effects.
Mecanismo De Acción
The mechanism of action of CPP-115 involves the inhibition of (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone aminotransferase, which is responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound, which can then bind to this compound receptors and modulate neuronal activity.
Biochemical and Physiological Effects:
The increased this compound levels resulting from the inhibition of this compound aminotransferase by CPP-115 have various biochemical and physiological effects. These effects include the modulation of synaptic transmission, the regulation of neuronal excitability, and the reduction of anxiety and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for lab experiments, such as its high potency and selectivity for (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone aminotransferase, its ability to increase this compound levels in the brain, and its potential therapeutic applications in various neurological disorders. However, CPP-115 also has some limitations, such as its complex synthesis and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on CPP-115, such as the development of more efficient and scalable synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of CPP-115 analogs with improved pharmacological properties could lead to the discovery of novel therapeutic agents for various neurological disorders.
Métodos De Síntesis
CPP-115 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of various intermediates, which are then converted into the final product. The process is complex and requires careful optimization of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, addiction, and anxiety. The increased (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone levels in the brain resulting from the inhibition of this compound aminotransferase by CPP-115 have been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Propiedades
IUPAC Name |
(4-chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c16-12-5-6-17-14(10-12)15(20)19-9-3-4-13(11-19)18-7-1-2-8-18/h5-6,10,13H,1-4,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUNOCLIWPAJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCN(C2)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7554083.png)
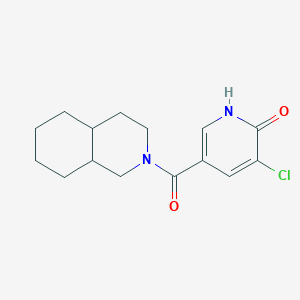
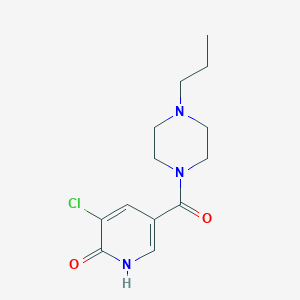
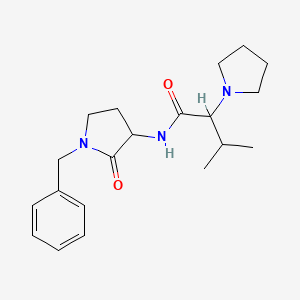
![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)

![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2-phenylmorpholin-4-yl)methanone](/img/structure/B7554124.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)
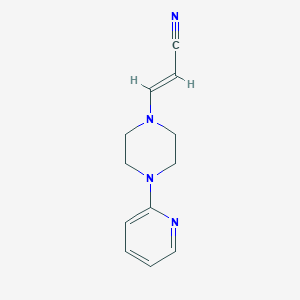
![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)
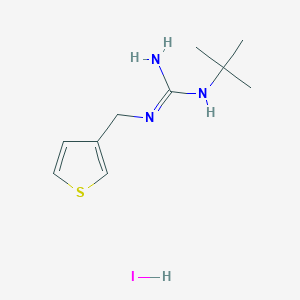
![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)